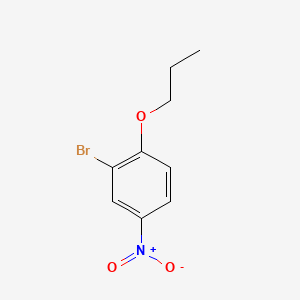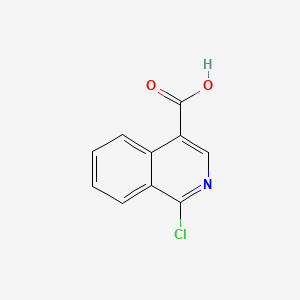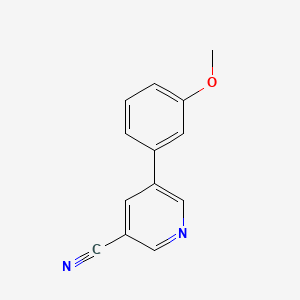![molecular formula C8H5N3 B578144 1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile CAS No. 1260385-57-6](/img/structure/B578144.png)
1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile is a heterocyclic molecule that can be utilized as a pharmaceutical building block . It has been reported to have potent activities against FGFR1, 2, and 3 .
Synthesis Analysis
The synthesis of 1H-Pyrrolo[3,2-c]pyridine derivatives has been reported in the literature . These derivatives have shown potent activities against FGFR1, 2, and 3 .Molecular Structure Analysis
The 1H-Pyrrolo[3,2-c]pyridine nucleus could form two hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region . In addition, a group which could provide a hydrogen bond acceptor with suitable size was introduced into the 5-position of the 1H-Pyrrolo[3,2-c]pyridine ring to form a hydrogen bond with G485 to improve the activity .Chemical Reactions Analysis
The 1H-Pyrrolo[2,3-b]pyridines are shown to undergo nitration, nitrosation, bromination, iodination, and reaction with Mannich bases predominantly at the 3-position .Physical and Chemical Properties Analysis
The prediction of physicochemical properties disclosed that this compound conformed well to the Lipinski’s rule of five .科学的研究の応用
Synthesis of Tacrine Analogues : Salaheldin et al. (2010) described the synthesis of new tacrine analogues from 4-amino-1H-pyrrole-3-carbonitrile derivatives, transformed into substituted pyrrolo[3,2-b]pyridines. This was achieved via Friedlander reaction under microwave irradiation and classical heating methods, demonstrating a potential application in drug development (Salaheldin et al., 2010).
Optical and Junction Characteristics : Zedan et al. (2020) studied the optical and diode characteristics of two pyridine derivatives, including derivatives of 1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile. Their research highlighted the potential of these compounds in electronic and optoelectronic applications (Zedan et al., 2020).
Palladium-Catalyzed Cascade Reactions : Wang et al. (2020) developed an efficient synthesis method for substituted 1H-pyrrole-3-carbonitriles, using palladium(II)-catalyzed cascade reactions. This synthesis approach is attractive due to its ligand-free conditions and high efficiency, indicating potential use in chemical synthesis (Wang et al., 2020).
Synthesis of Pyrrolopyridines and Pyrimidines : Khashi et al. (2015) and Vorob’ev et al. (2006) conducted research on the synthesis of new tricyclic pyrrolopyridines and pyrimidines using 1H-pyrrole-3-carbonitrile derivatives. These studies contribute to the field of heterocyclic chemistry and drug discovery (Khashi et al., 2015), (Vorob’ev et al., 2006).
SARS-CoV-2 RdRp Inhibitors : Venkateshan et al. (2020) explored azafluorene derivatives of pyridine-3-carbonitrile as potential inhibitors of SARS-CoV-2 RdRp. This highlights the potential of these derivatives in antiviral drug development (Venkateshan et al., 2020).
作用機序
Target of Action
The primary targets of 1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of FGFR signaling pathway due to amplification, fusion or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Biochemical Pathways
The compound affects the FGF–FGFR axis , which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Pharmacokinetics
It is noted that a derivative of 1h-pyrrolo[3,2-c]pyridine, compound 4h, with low molecular weight would be an appealing lead compound which was beneficial to the subsequent optimization .
Result of Action
In vitro, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . In addition, 4h also significantly inhibited the migration and invasion of 4T1 cells .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile has been found to interact with several biomolecules. For instance, it has been synthesized as a colchicine-binding site inhibitor, indicating that it interacts with tubulin, a key protein in cell structure and division . The nature of these interactions involves the formation of hydrogen bonds with colchicine sites Thra179 and Asnb349 .
Cellular Effects
The effects of this compound on cells have been primarily studied in the context of cancer. It has shown moderate to excellent antitumor activities against various cancer cell lines, including HeLa, SGC-7901, and MCF-7 . It influences cell function by disrupting tubulin microtubule dynamics, leading to G2/M phase cell cycle arrest and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects by inhibiting tubulin polymerization . This disruption of microtubule dynamics leads to mitotic arrest, a state where cells cannot proceed past metaphase during cell division . This mechanism of action is common among microtubule-targeting drugs, which are a successful and attractive target for anticancer drug development .
特性
IUPAC Name |
1H-pyrrolo[3,2-c]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-3-6-4-11-8-1-2-10-5-7(6)8/h1-2,4-5,11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPNWRGCFHESRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC=C2C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70739173 |
Source


|
| Record name | 1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70739173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260385-57-6 |
Source


|
| Record name | 1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70739173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


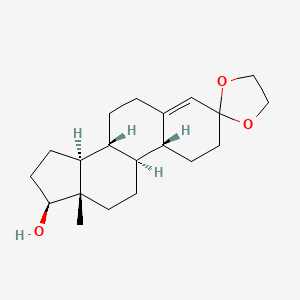
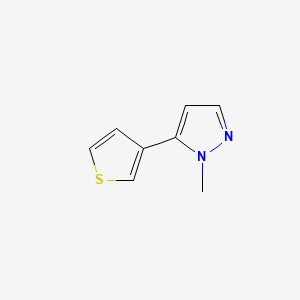
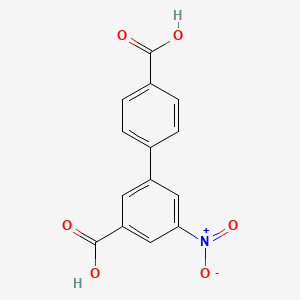
![8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B578070.png)
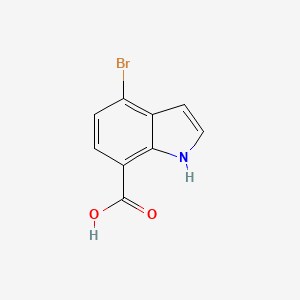
![3-Methyl-n-propyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-amine](/img/structure/B578072.png)

